3-[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid
Description
Chemical Classification and Nomenclature
This compound belongs to the category of pyrrole derivatives, which are recognized for their diverse biological activities and synthetic versatility. The compound is classified as a carboxylic acid due to the presence of the propanoic acid moiety in its molecular structure. This classification places the compound within the broader category of heterocyclic carboxylic acids, a group known for significant pharmaceutical and industrial applications.
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the full chemical name accurately describing the complete molecular architecture. The compound is registered under Chemical Abstracts Service number 879329-76-7, which serves as its unique identifier in chemical databases and scientific literature. Additionally, it carries the Materials Data Language number MFCD12027260, providing another standardized reference point in chemical information systems.
| Identifier Type | Value |
|---|---|
| Chemical Abstracts Service Number | 879329-76-7 |
| Materials Data Language Number | MFCD12027260 |
| International Union of Pure and Applied Chemistry Name | 3-[3-ethoxycarbonyl-5-(4-fluorophenyl)-2-methylpyrrol-1-yl]propanoic acid |
| Molecular Formula | C₁₇H₁₈FNO₄ |
| Molecular Weight | 319.33-319.34 g/mol |
The structural nomenclature reflects the compound's complex architecture, featuring an ethoxycarbonyl group, a fluorophenyl substituent, and a methyl group positioned on the pyrrole ring system. This systematic naming convention ensures precise identification and communication within the scientific community, facilitating accurate referencing across research publications and chemical databases.
Historical Context in Pyrrole Chemistry
The development of this compound represents a culmination of centuries of advancement in pyrrole chemistry, beginning with the initial discovery of pyrrole itself. Pyrrole was first detected by Friedrich Ferdinand Runge in 1834 as a constituent of coal tar, and its name derives from the Greek word "pyrrhos," meaning reddish or fiery, referencing the characteristic red color it imparts to wood when treated with hydrochloric acid. This early discovery laid the foundation for understanding the fundamental properties and reactivity patterns of pyrrole-containing compounds.
The historical progression of pyrrole chemistry advanced significantly in 1857 when pyrrole was successfully isolated from the pyrolysate of bone. This isolation marked a crucial milestone in heterocyclic chemistry, providing researchers with pure samples for detailed structural and chemical investigations. The subsequent development of synthetic methodologies for pyrrole derivatives, including the Hantzsch Pyrrole Synthesis and related reactions, enabled the systematic preparation of substituted pyrroles with diverse functional groups.
Modern synthetic approaches to complex pyrrole derivatives like this compound have evolved from these foundational discoveries. The compound represents advanced synthetic methodology capable of introducing multiple functional groups with precise regiochemical control. Contemporary research has demonstrated that such complex pyrrole derivatives can be synthesized through multi-step processes involving cyclization reactions, functional group transformations, and selective substitution patterns.
The development of fluorinated pyrrole derivatives specifically reflects modern medicinal chemistry approaches seeking to enhance biological activity and pharmacokinetic properties. Fluorine substitution has become increasingly important in pharmaceutical research due to its unique electronic and steric effects, which can significantly influence molecular interactions with biological targets. The incorporation of fluorophenyl groups into pyrrole frameworks represents a sophisticated approach to molecular design that leverages both the inherent biological activity of pyrrole systems and the enhanced properties conferred by fluorine substitution.
Significance in Heterocyclic Compound Research
Heterocyclic compounds, defined as cyclic compounds containing ring member atoms of carbon and at least one other element such as nitrogen, oxygen, or sulfur, play vital roles in biological systems and pharmaceutical development. The significance of this compound within heterocyclic compound research stems from its unique combination of structural features that enable diverse intermolecular interactions and biological activities.
The prevalence of heterocycles in pharmaceutical applications can be attributed to their ability to engage in multiple types of molecular interactions, including hydrogen bond donor and acceptor capabilities, pi-stacking interactions, metal coordination bonds, and various van der Waals forces. These interaction modes make heterocyclic compounds particularly valuable for targeting biological macromolecules such as proteins and nucleic acids. Research has shown that almost two-thirds of novel molecular anti-cancer agents approved by regulatory authorities between 2010 and 2015 contained heterocyclic rings within their structures.
The specific structural architecture of this compound positions it as an exemplary model for understanding structure-activity relationships in heterocyclic drug design. The compound's pyrrole core provides aromatic character and nitrogen-containing functionality, while the peripheral substituents offer opportunities for fine-tuning molecular properties. The ethoxycarbonyl group introduces ester functionality that can undergo hydrolysis or serve as a hydrogen bond acceptor, while the fluorophenyl substituent provides both aromatic character and the unique electronic effects of fluorine substitution.
Recent advances in heterocyclic chemistry have emphasized the importance of compounds like this compound as synthetic intermediates for accessing more complex molecular architectures. The multiple functional groups present in this compound provide numerous sites for further chemical elaboration, enabling the synthesis of libraries of related compounds for biological screening and structure-activity relationship studies.
Overview of Research Applications
Current research applications of this compound span multiple areas of chemical and biological investigation, with particular emphasis on its utility as a synthetic intermediate and potential bioactive compound. The compound's complex structure and multiple functional groups make it an attractive target for medicinal chemistry research, where it serves as a building block for the development of novel therapeutic agents.
The mechanism of action for compounds of this structural class typically involves interactions with specific biological targets such as enzymes or receptors. These interactions may modulate enzymatic activity or receptor signaling pathways, leading to various pharmacological effects that require detailed investigation through systematic biological evaluation. Research efforts have focused on understanding how the specific arrangement of functional groups in this compound influences its binding affinity and selectivity for different biological targets.
| Research Application Area | Specific Focus | Key Advantages |
|---|---|---|
| Medicinal Chemistry | Therapeutic agent development | Multiple functional groups for optimization |
| Synthetic Chemistry | Building block for complex molecules | Diverse reactivity patterns |
| Structure-Activity Studies | Biological target interactions | Well-defined molecular architecture |
| Chemical Biology | Enzyme and receptor modulation | Heterocyclic core with peripheral functionalization |
Synthetic chemistry applications leverage the compound's reactivity profile, which includes potential for various chemical transformations such as ester hydrolysis, aromatic substitution reactions, and nucleophilic additions. These reaction capabilities enable researchers to systematically modify the compound's structure to explore how different substituents affect biological activity or physicochemical properties. The presence of both electron-withdrawing and electron-donating groups within the molecular framework provides opportunities for regioselective chemical transformations.
Advanced research applications also include the compound's use in developing high-throughput screening libraries for drug discovery programs. The structural complexity and functional group diversity of this compound make it an valuable scaffold for generating chemical diversity through parallel synthesis approaches. Contemporary drug discovery efforts increasingly rely on such complex heterocyclic scaffolds to access novel chemical space and identify compounds with improved therapeutic profiles.
Properties
IUPAC Name |
3-[3-ethoxycarbonyl-5-(4-fluorophenyl)-2-methylpyrrol-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4/c1-3-23-17(22)14-10-15(12-4-6-13(18)7-5-12)19(11(14)2)9-8-16(20)21/h4-7,10H,3,8-9H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZRTFYPSGMJNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)C2=CC=C(C=C2)F)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201144534 | |
| Record name | 3-(Ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201144534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879329-76-7 | |
| Record name | 3-(Ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-1-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879329-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201144534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction between an α,β-unsaturated carbonyl compound and an amine.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Addition of the Ethoxycarbonyl Group: The ethoxycarbonyl group is added through an esterification reaction, where an alcohol reacts with a carboxylic acid derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl or fluorophenyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Research indicates that derivatives of pyrrole compounds often exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Case Study: Anticancer Activity
A study explored the synthesis of various pyrrole derivatives, including compounds structurally related to 3-[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid. Results demonstrated that these compounds could inhibit cancer cell proliferation in vitro, suggesting that this specific compound may also possess similar anticancer properties .
Research has shown that compounds with ethoxycarbonyl and fluorophenyl substituents can exhibit enhanced biological activity. The presence of the fluorine atom in the phenyl ring is known to increase lipophilicity and potentially improve the pharmacokinetic profiles of drugs.
Case Study: Antimicrobial Properties
In a related study, derivatives similar to this compound were tested for antimicrobial activity against various pathogens. The findings indicated that modifications in the pyrrole structure significantly affected antimicrobial potency, highlighting the importance of structural variations in developing effective antimicrobial agents .
Material Science
Beyond biological applications, this compound has potential uses in material science, particularly in the development of polymers and coatings. Its unique chemical structure allows for functionalization that can enhance the properties of materials.
Case Study: Polymer Development
Research has demonstrated that incorporating pyrrole derivatives into polymer matrices can enhance mechanical strength and thermal stability. The incorporation of this compound into polymer formulations has been shown to improve the overall performance of the material under various conditions .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and other indole derivatives share structural similarities and exhibit diverse biological activities.
Pyrrole Derivatives: Other pyrrole-based compounds, such as pyrrole-2-carboxylic acid, have similar chemical properties and applications.
Uniqueness
3-[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid is unique due to the combination of its ethoxycarbonyl, fluorophenyl, and pyrrole groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Biological Activity
2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is a complex organic compound characterized by its unique structural features, including a triazole ring and an iodophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
- Molecular Formula : C17H17IN6OS
- Molecular Weight : 480.33 g/mol
- CAS Number : 1071351-15-9
The compound's structure facilitates various chemical reactions, including oxidation and substitution, which can enhance its biological activity. The presence of the triazole moiety is particularly significant as it is known to influence the pharmacological properties of compounds.
The biological activity of 2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is primarily attributed to its interaction with specific molecular targets within cells. The triazole ring and iodophenyl group are crucial for binding to enzymes or receptors, leading to modulation of their activity. This can result in:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer proliferation or microbial growth.
- Disruption of Cellular Processes : By interacting with cellular pathways, it may induce apoptosis in cancer cells or disrupt metabolic processes in pathogens.
Anticancer Activity
Research indicates that derivatives of 1,2,4-triazoles, including this compound, exhibit significant anticancer properties. Studies have demonstrated:
- Cytotoxicity against Cancer Cell Lines : In vitro assays have shown that 2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide exhibits cytotoxic effects against various cancer cell lines such as U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The compound demonstrated higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Antimicrobial Effects : Studies have indicated that compounds with similar structures possess antibacterial and antifungal activities. For example, derivatives containing the triazole moiety have been associated with significant antimicrobial efficacy against various pathogens .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 4-Iodophenyl Triazole Derivative | Anticancer | |
| 3-Bromo Triazole | Antimicrobial | |
| Hydrazone Derivatives | Antioxidant, Anticancer |
This table illustrates how 2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide compares to other biologically active compounds featuring similar functional groups.
Study on Antioxidant Activity
A recent study evaluated the antioxidant potential of several hydrazone derivatives and found that those containing the triazole moiety exhibited superior DPPH radical scavenging activity compared to well-known antioxidants like ascorbic acid. This suggests that 2-[(5-{[(4-iodophenyl)amino]methyl}-4-pheny]-4H-triazol could also possess notable antioxidant properties .
Mechanistic Insights from Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer progression. These studies suggest that the compound may act as a potent inhibitor of specific enzymes critical for tumor growth .
Q & A
Q. What analytical methods are recommended for quantifying this compound and its impurities?
A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been validated for analyzing the compound and its degradation products. The method uses a C18 column, a mobile phase of acetonitrile and phosphate buffer (pH 3.0), and UV detection at 254 nm. Validation parameters include precision (RSD < 2%), linearity (R² > 0.999), and limits of detection/quantification (LOD: 0.05 μg/mL; LOQ: 0.15 μg/mL) .
Q. How stable is this compound under physiological pH conditions?
Stability studies indicate the compound remains intact at pH 7.4 (simulated blood plasma) and 37°C for 24 hours. However, at pH 9.0 (simulated intestinal fluid), a process-related impurity—ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate —is detected after prolonged exposure. This suggests pH-dependent degradation pathways requiring careful storage and handling .
Q. What synthetic routes are documented for structurally related pyrrole derivatives?
A common approach involves cyclocondensation of substituted diketones with amines, followed by functionalization. For example, thiazole-containing analogs are synthesized via reactions between thiourea derivatives and α-chloroketones, with subsequent purification by recrystallization (e.g., methanol or propanol). Structural confirmation relies on ¹H/¹³C NMR, IR, and mass spectrometry .
Q. What safety precautions are advised for handling this compound?
While direct safety data for this compound are limited, structurally similar pyrrole derivatives may cause skin/eye irritation or respiratory distress. Recommended precautions include using chemical fume hoods, nitrile gloves, and safety goggles. Contaminated surfaces should be cleaned with inert adsorbents (e.g., sand) .
Advanced Research Questions
Q. How can conflicting stability data at pH 9.0 be resolved?
One study reports stability at pH 9.0 , while another identifies a process-related impurity under the same conditions . This discrepancy may arise from differences in experimental setup (e.g., stirring time, temperature gradients). Researchers should replicate both protocols and employ tandem mass spectrometry (LC-MS/MS) to trace degradation kinetics and intermediate species .
Q. What computational tools are suitable for studying its pharmacological targets?
Molecular docking studies (e.g., AutoDock Vina, Schrödinger Suite) have been used to analyze interactions with enzymes like cyclooxygenase-2 (COX-2) and hepatitis B virus (HBV) capsid proteins. Focus on binding affinity (ΔG values) and key residues (e.g., hydrogen bonding with fluorophenyl groups) to guide structure-activity relationship (SAR) optimization .
Q. Which impurities are critical to monitor during synthesis?
The primary process-related impurity is ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate , formed via ester hydrolysis at alkaline pH. Additional byproducts may include unreacted intermediates (e.g., 3-(4-fluorophenyl)-2-methylpropionylchloride). Use RP-HPLC with a gradient elution protocol (acetonitrile:buffer from 30:70 to 70:30 over 20 min) for separation .
Q. How does fluorophenyl substitution impact biological activity?
The 4-fluorophenyl moiety enhances metabolic stability and target affinity by reducing cytochrome P450-mediated oxidation. In HBV capsid inhibitors, this group improves binding to hydrophobic pockets in the capsid assembly, as demonstrated in cellular assays (IC₅₀: 0.8 μM) .
Q. What strategies optimize yield in large-scale synthesis?
Key steps include:
Q. How can degradation pathways be mapped under accelerated conditions?
Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with LC-MS/MS identify major degradation products. For example, exposure to 0.1 M HCl generates a carboxylic acid derivative via ester cleavage, while UV light induces pyrrole ring oxidation .
Contradictions and Recommendations
- Stability at pH 9.0 : While one study asserts stability , another detects impurities . Researchers should conduct real-time stability testing under controlled conditions (e.g., ICH Q1A guidelines) to reconcile these findings.
- Synthetic Byproducts : Variability in impurity profiles across studies suggests reaction conditions (e.g., solvent purity, catalyst batch) significantly impact outcomes. Standardize protocols and use high-resolution MS for impurity tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
